Acenaphthylene

Photochemistry Supramolecular Chemistry Stereoselective Synthesis

Acenaphthylene (CAS 208-96-8) is a non-fluorescent, strained PAH with a reactive ethylene bridge enabling chemistry impossible with acenaphthene or naphthalene. Its 94:6 anti-selectivity in photodimerization yields stereochemically pure materials critical for advanced photochemistry. BN-doping the acenaphthylene scaffold allows precise HOMO-LUMO tuning for OLED/OPV design. As a dienophile, its angle strain enables direct access to [4.3.3]propellane synthons. It also serves as a key analyte for MOF-based sensors with selective ng/L-level detection. Substitute with generic PAHs at the risk of device failure or no reaction.

Molecular Formula C12H8
Molecular Weight 152.19 g/mol
CAS No. 208-96-8
Cat. No. B141429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcenaphthylene
CAS208-96-8
SynonymsCyclopenta[de]naphthalene;  NSC 59821;  Acenaphthyene; 
Molecular FormulaC12H8
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC3=CC=C2
InChIInChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H
InChIKeyHXGDTGSAIMULJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
In water, 3.93 mg/L at 25 °C
In water, 9 mg/L at 25 °C (OECD Guideline 105)
Very soluble in ethanol, ether, benzene;  slightly soluble in chloroform

Structure & Identifiers


Interactive Chemical Structure Model





Acenaphthylene (CAS 208-96-8): Core Properties and Industrial Profile for Informed Procurement


Acenaphthylene (CAS 208-96-8) is an ortho- and peri-fused tricyclic polycyclic aromatic hydrocarbon (PAH) with the molecular formula C12H8 [1]. It is a yellow crystalline solid at room temperature, exhibiting a melting point range of 78-82 °C and a boiling point of 280 °C . The molecule's structure, resembling naphthalene with an ethylene bridge (-CH=CH-) connecting the 1 and 8 positions, confers unique reactivity due to this double bond [1]. Unlike many PAHs, acenaphthylene does not exhibit fluorescence in its native state, a property that differentiates it for specific analytical applications . Commercially, it is primarily produced via the catalytic dehydrogenation of acenaphthene and serves as a key intermediate in the synthesis of dyes, plastics, and advanced materials .

Why Generic Substitution of Acenaphthylene (CAS 208-96-8) with Other PAHs or Analogs is Not Scientifically Sound


Generic substitution of acenaphthylene with other PAHs or its saturated analog, acenaphthene, is not scientifically valid due to its distinct structural and electronic properties that drive specific reactivity and application performance. The presence of the non-aromatic, reactive ethylene bridge (-CH=CH-) in acenaphthylene, which is absent in acenaphthene and naphthalene, fundamentally alters its chemical behavior [1]. This key structural difference enables acenaphthylene to participate in addition reactions, such as polymerization and Diels-Alder cycloadditions, and provides a unique platform for doping and derivatization that is not replicable by its in-class counterparts [2]. Furthermore, its specific photophysical and electronic characteristics, including its non-fluorescent nature and the ability to fine-tune its HOMO-LUMO gap upon BN-doping, are critical for specialized applications in organic electronics and photochemistry, where substitution with a generic PAH would lead to device failure or no reaction [3].

Quantitative Performance Evidence for Acenaphthylene (CAS 208-96-8) vs. Key Comparators


Anti-Selectivity in Photodimerization: A Unique Stereochemical Control in Polymersome Nanoreactors

Acenaphthylene (ACE) photodimerization in PEG-b-PLA polymersome nanoreactors exhibits a remarkable stereoselectivity, producing the anti-dimer with an anti:syn ratio of 94:6 [1]. In stark contrast, other known catalytic systems and standard photoreactions of ACE commonly mediate the formation of the syn product as the major isomer [1]. This near-exclusive anti-selectivity is a direct consequence of the confined nanoreactor environment templating the reactants, a level of control not observed in bulk solution or with other PAH analogs.

Photochemistry Supramolecular Chemistry Stereoselective Synthesis

Precise Electronic Structure Tuning via BN-Doping: A Comparative Analysis with BN-Acenaphthene

Doping the BN unit into the acenaphthylene scaffold significantly alters its electronic properties, specifically increasing its LUMO level and decreasing its HOMO level, resulting in a wider HOMO-LUMO energy gap [1]. This direct comparison with the similarly doped BN-acenaphthene analog demonstrates that the core acenaphthylene structure is a more effective platform for band gap engineering [1]. The experimental and theoretical quantification of ring aromaticities in BN-acenaphthylene further validates its distinct electronic landscape [1].

Organic Electronics Band Gap Engineering Materials Chemistry

Radical Polymerization Rate vs. Other Olefinic Monomers: A High-Pressure Kinetic Study

The rate of radical polymerization of acenaphthylene in solution at 60°C was measured across a pressure range of 1 to 3900 atm [1]. A key finding is that the pressure-coefficient of the polymerization rate is significantly smaller than that observed in the polymerization of other common olefinic monomers [1]. This indicates that acenaphthylene's polymerization kinetics are less sensitive to pressure changes, a unique behavior that distinguishes it from a broad class of vinyl and olefinic compounds.

Polymer Chemistry Kinetics High-Pressure Synthesis

Selective Fluorescence Response in MOF-Based Sensing: Differentiating Acenaphthylene from Pyrene and Fluoranthene

In contrast to pyrene and fluoranthene, acenaphthylene elicits a distinct form of fluorescent response from the NU-1000 metal-organic framework (MOF), with detection limits reaching the ng L⁻¹ level [1]. Crucially, other structurally related MOFs, NU-901 and ROD-7, were unresponsive to all tested PAHs, including acenaphthylene, highlighting a specific host-guest interaction between acenaphthylene and NU-1000 [1]. This differential response enables selective sensing in complex PAH mixtures.

Analytical Chemistry Sensors Environmental Monitoring

Inherent Non-Fluorescence: A Foundational Differentiation from Fluorescent PAHs like Naphthalene

Unlike the vast majority of polycyclic aromatic hydrocarbons (PAHs), including its close structural relative naphthalene, acenaphthylene does not exhibit fluorescence in its native state [1]. This well-documented, fundamental photophysical property is consistently reported across multiple authoritative sources and is a key differentiator for applications where a non-fluorescent matrix or starting material is required [2].

Photophysics Spectroscopy Material Science

Reactivity Advantage in Diels-Alder Cycloadditions: Acting as an Electron-Rich Dienophile

Acenaphthylene acts as a reactive, electron-rich dienophile in Diels-Alder reactions with annelated pentalene and various dienes [1]. Its strained double bond within the five-membered ring makes it a more reactive participant in cycloadditions compared to unstrained, non-bridged PAHs like naphthalene, which does not readily undergo such reactions [2]. This allows for the construction of complex polycyclic frameworks, such as [4.3.3]propellanes, under relatively mild conditions [1].

Synthetic Organic Chemistry Cycloaddition Reactivity

Evidence-Based Application Scenarios for Acenaphthylene (CAS 208-96-8)


Stereospecific Photochemical Synthesis: Production of Anti-Dimer Enriched Products

Procure acenaphthylene for photochemical studies and synthesis where stereochemical control is paramount. As demonstrated by its 94:6 anti-selectivity in polymersome nanoreactors [1], acenaphthylene is the optimal substrate for achieving high yields of the anti-dimer. This is a critical requirement for developing stereochemically pure advanced materials and for mechanistic studies in supramolecular photochemistry.

Design of Next-Generation Organic Semiconductors via Band Gap Engineering

Acenaphthylene is a strategic building block for materials scientists developing novel organic semiconductors. The direct comparison with BN-acenaphthene shows that BN-doping the acenaphthylene scaffold provides superior tunability of the HOMO-LUMO gap [1]. This allows for the rational design of materials with specific electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Development of Selective Fluorescent Sensors for Environmental PAH Monitoring

Acenaphthylene should be used as a key analyte for developing and calibrating MOF-based sensors. Its unique, selective fluorescent response with the NU-1000 MOF, which allows detection at ng L⁻¹ levels and differentiates it from other common PAHs like pyrene and fluoranthene [1], makes it an ideal model compound for creating highly selective sensing platforms for complex environmental or industrial samples.

Synthesis of Complex Polycyclic Architectures via Diels-Alder Cycloaddition

For synthetic organic chemistry groups focused on constructing complex molecular frameworks, acenaphthylene is an essential dienophile. Its electron-rich nature and inherent angle strain enable efficient Diels-Alder cycloadditions that are not feasible with unstrained PAHs [1][2]. This provides a direct route to valuable synthons like [4.3.3]propellanes, which are difficult to access by other means.

Technical Documentation Hub

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